![molecular formula C18H15N3O4 B10906305 (2Z)-2-(1,3-benzoxazol-2-yl)-3-[(4,5-dimethyl-2-nitrophenyl)amino]prop-2-enal](/img/structure/B10906305.png)
(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(4,5-dimethyl-2-nitrophenyl)amino]prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-(4,5-DIMETHYL-2-NITROANILINO)-2-PROPENAL is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1,3-BENZOXAZOL-2-YL)-3-(4,5-DIMETHYL-2-NITROANILINO)-2-PROPENAL typically involves the condensation of 2-aminobenzoxazole with 4,5-dimethyl-2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-(4,5-DIMETHYL-2-NITROANILINO)-2-PROPENAL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, ethanol.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Reduction: Formation of 2-(1,3-benzoxazol-2-yl)-3-(4,5-dimethyl-2-aminoanilino)-2-propenal.
Oxidation: Formation of corresponding oxides or other oxidized derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(1,3-BENZOXAZOL-2-YL)-3-(4,5-DIMETHYL-2-NITROANILINO)-2-PROPENAL is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets and pathways to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, (Z)-2-(1,3-BENZOXAZOL-2-YL)-3-(4,5-DIMETHYL-2-NITROANILINO)-2-PROPENAL may be explored as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2-(1,3-BENZOXAZOL-2-YL)-3-(4,5-DIMETHYL-2-NITROANILINO)-2-PROPENAL involves its interaction with specific molecular targets and pathways. The nitro group and benzoxazole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)-3-(4-nitroanilino)-2-propenal
- 2-(1,3-Benzoxazol-2-yl)-3-(4,5-dimethylanilino)-2-propenal
- 2-(1,3-Benzoxazol-2-yl)-3-(4,5-dimethyl-2-hydroxyanilino)-2-propenal
Uniqueness
(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-(4,5-DIMETHYL-2-NITROANILINO)-2-PROPENAL is unique due to the presence of both the benzoxazole ring and the nitro group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N3O4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4,5-dimethyl-2-nitroanilino)prop-2-enal |
InChI |
InChI=1S/C18H15N3O4/c1-11-7-15(16(21(23)24)8-12(11)2)19-9-13(10-22)18-20-14-5-3-4-6-17(14)25-18/h3-10,19H,1-2H3/b13-9+ |
InChI Key |
GBHRZZFHXNBWKC-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])N/C=C(\C=O)/C2=NC3=CC=CC=C3O2 |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC=C(C=O)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10906232.png)
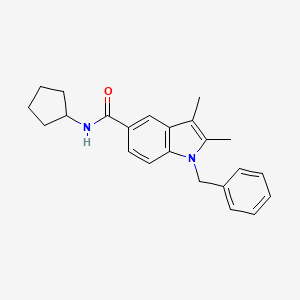
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10906245.png)
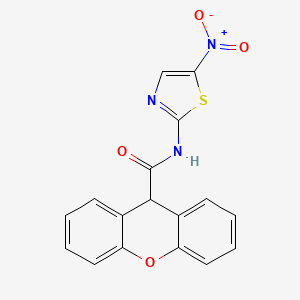
![N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide](/img/structure/B10906252.png)
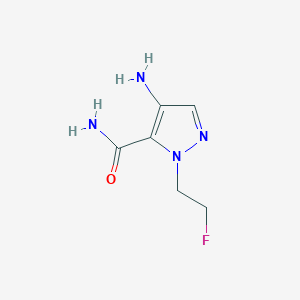
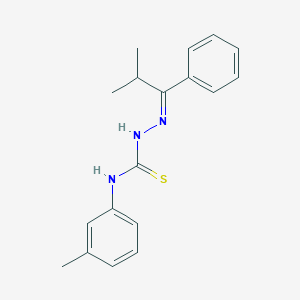
![N-{(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B10906283.png)
![4-[(3-methoxyphenoxy)methyl]-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B10906285.png)

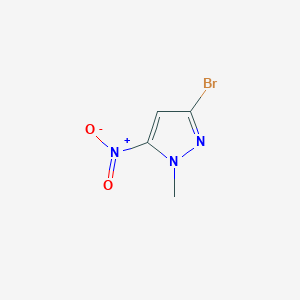
![N-{4-[(1Z)-1-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B10906304.png)
![N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10906310.png)
![N'~3~-[1-(3-Cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10906333.png)
